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Compound of Interest

4-Bromo-2-(1H-imidazol-2-
YL)phenol

Cat. No.: B1496548

Compound Name:

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both
biological relevance and synthetic accessibility is paramount. The 2-(hydroxyphenyl)imidazole
moiety represents one such privileged structure. The inherent features of this scaffold—a
planar, aromatic imidazole ring capable of hydrogen bonding and metal coordination, directly
coupled to a phenolic group that can act as a hydrogen bond donor/acceptor or a handle for
further derivatization—provide a rich pharmacophore for molecular recognition. The strategic
placement of a bromine atom, as in the case of 4-Bromo-2-(1H-imidazol-2-yl)phenol, further
enhances its utility, serving as a vector for subsequent cross-coupling reactions to explore
chemical space and refine structure-activity relationships (SAR). This guide provides a
comprehensive technical overview of 4-Bromo-2-(1H-imidazol-2-yl)phenol, from its
fundamental properties and synthesis to its potential applications in the broader context of drug
discovery.

Compound Identification and Physicochemical
Properties

4-Bromo-2-(1H-imidazol-2-yl)phenol is a heterocyclic organic compound featuring a phenol
ring substituted with a bromine atom at position 4 and an imidazole ring at position 2.
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Property Value Source
CAS Number 289506-17-8 --INVALID-LINK--
Molecular Formula CoH7BrN20 --INVALID-LINK--
Molecular Weight 239.07 g/mol --INVALID-LINK--
_ C1=CC(=C(C=C1Br)C2=NC=C
Canonical SMILES --INVALID-LINK--
N2)O
4-bromo-2-(1H-imidazol-2-
IUPAC Name N/A
yl)phenol

Structural Diagram

Caption: Structure of 4-Bromo-2-(1H-imidazol-2-yl)phenol.

Synthesis Protocol: The Radziszewski Reaction

The most direct and industrially relevant method for synthesizing 2-substituted imidazoles is the
Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction offers high atom
economy by condensing a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of
ammonia to form the imidazole ring.[3] For the synthesis of 4-Bromo-2-(1H-imidazol-2-
yl)phenol, the specific precursors are 5-bromosalicylaldehyde (the aldehyde), glyoxal (the 1,2-
dicarbonyl), and a source of ammonia, typically ammonium acetate.[4][5][6]

The underlying causality of this one-pot reaction is the sequential formation of imines. Glyoxal
reacts with ammonia to form a diimine intermediate. Concurrently, 5-bromosalicylaldehyde
reacts with ammonia to form an aldimine. The subsequent condensation of these
intermediates, followed by cyclization and dehydration (aromatization), yields the final 2-aryl-
imidazole product.[7]

Experimental Workflow
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Caption: Synthetic workflow for 4-Bromo-2-(1H-imidazol-2-yl)phenol.

Step-by-Step Methodology

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add 5-bromosalicylaldehyde (1.0 eq), ammonium acetate (2.5 eq), and glacial acetic
acid as the solvent.

» Addition of Glyoxal: While stirring, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise
to the mixture.

o Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) for 2 to 4 hours. The
progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the
starting aldehyde is consumed.

o Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow
the mixture to cool to room temperature. A precipitate should form.

o Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker of ice
water. Carefully neutralize the solution by the slow addition of concentrated ammonium
hydroxide until the pH reaches 7-8. This will precipitate the product fully.

« Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake
sequentially with cold deionized water and then with a small amount of cold ethanol to
remove residual acetic acid and other impurities.

e Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The final
product, 4-Bromo-2-(1H-imidazol-2-yl)phenol, is typically obtained as a solid.
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Potential Applications in Drug Discovery &
Chemical Biology

While specific biological activity data for 4-Bromo-2-(1H-imidazol-2-yl)phenol (CAS 289506-
17-8) is not extensively published, its structural components are well-represented in
pharmacologically active molecules. This makes it a compound of significant interest for
screening libraries and as a foundational scaffold for medicinal chemistry campaigns.

Rationale for Investigation:

» Enzyme Inhibition: The imidazole ring is a superb metal chelator and can participate in
critical hydrogen bonding interactions within enzyme active sites. Notably, various substituted
imidazoles and related heterocyclic phenols have been investigated as inhibitors of key
enzymes. For example, the search for alternatives to lithium for treating bipolar disorder has
focused on inhibitors of inositol monophosphatase (IMPase), a key enzyme in the
phosphatidylinositol signaling pathway.[8][9][10] The structural features of 4-Bromo-2-(1H-
imidazol-2-yl)phenol make it a candidate for investigation against such targets.

o Antimicrobial and Anticancer Agents: Imidazole-containing compounds are known to possess
a broad spectrum of biological activities. Studies on structurally related substituted
imidazoles have demonstrated potent antimicrobial and anticancer properties.[11][12] The
presence of the bromophenol moiety can enhance lipophilicity and introduce specific
electronic properties that may contribute to bioactivity.

» Kinase Inhibition: The 2-substituted benzimidazole scaffold, a close structural relative, is a
cornerstone of many kinase inhibitors, including the IGF-1R inhibitor BMS-536924.[13][14]
The ability of the N-H and phenolic -OH groups to act as hinge-binding motifs makes 4-
Bromo-2-(1H-imidazol-2-yl)phenol an attractive starting point for the development of novel
kinase inhibitors.

» Synthetic Building Block: The bromine atom provides a reactive handle for palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing
for the systematic elaboration of the scaffold to build libraries of analogues for SAR studies.
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4-Bromo-2-(1H-imidazol-2-yl)phenol
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Caption: Potential applications and utility of the core scaffold.

Safety, Handling, and Storage

As a laboratory chemical, 4-Bromo-2-(1H-imidazol-2-yl)phenol should be handled with
appropriate precautions by trained personnel.

Hazard Identification

Based on data from chemical suppliers, the following GHS hazard statements apply:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

Recommended Precautions

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel
unwell.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid
generating dust. Prevent contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-
term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. -
-INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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